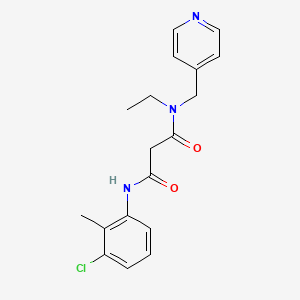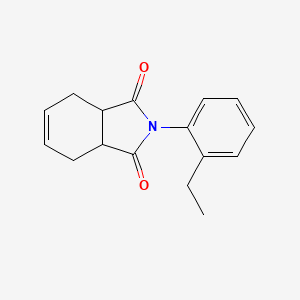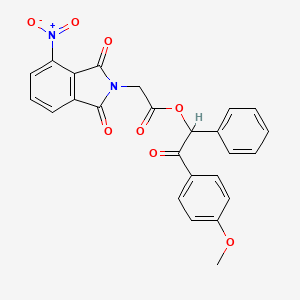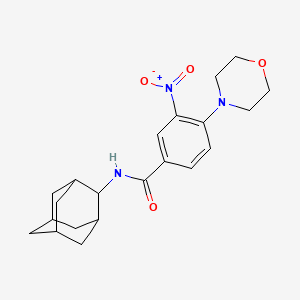
N'-(3-chloro-2-methylphenyl)-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Descripción general
Descripción
N'-(3-chloro-2-methylphenyl)-N-ethyl-N-(pyridin-4-ylmethyl)malonamide is a compound that likely exhibits interesting chemical and biological properties due to its structural features. It contains a malonamide core, which is a functional group known for its reactivity and potential for forming diverse derivatives. The compound also incorporates chloro- and methyl-substituted phenyl groups and a pyridin-4-ylmethyl moiety, which could influence its physical, chemical, and potentially biological characteristics.
Synthesis Analysis
While specific synthesis details for N'-(3-chloro-2-methylphenyl)-N-ethyl-N-(pyridin-4-ylmethyl)malonamide are not directly available, related compounds typically involve multi-step synthetic routes. These routes often start with the preparation of the appropriate malonamide backbone, followed by sequential functionalization with the desired substituents through processes like halogenation, nucleophilic substitution, and amide coupling reactions. For example, the synthesis of related sulfonamide and pyridine derivatives involves steps like chlorination, ammonolysis, and condensation, demonstrating the complexity and specificity required in synthesizing such compounds (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of compounds like N'-(3-chloro-2-methylphenyl)-N-ethyl-N-(pyridin-4-ylmethyl)malonamide can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods reveal the spatial arrangement of atoms, the conformational preferences, and intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly affect the compound's properties and reactivity. For instance, studies on related molecules show diverse structural arrangements and hydrogen bonding patterns that stabilize their crystal structures (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Chemical Reactions and Properties
The presence of functional groups like malonamide and the substituted phenyl and pyridine rings in N'-(3-chloro-2-methylphenyl)-N-ethyl-N-(pyridin-4-ylmethyl)malonamide suggests a range of possible chemical reactions. These may include nucleophilic substitutions at the chloro-substituted phenyl ring, electrophilic aromatic substitutions at the pyridine ring, and reactions involving the malonamide moiety, such as hydrolysis or condensation. The specific reactivity patterns would depend on the electronic and steric influences of the substituents.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline form, can be influenced by their molecular structure. For example, the presence of hydrogen bond donors and acceptors in the molecule suggests the potential for specific solubility characteristics in polar solvents and the formation of well-defined crystalline structures through hydrogen bonding networks.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are shaped by the compound's functional groups and overall molecular architecture. The malonamide group, in particular, could confer specific reactivity patterns, such as nucleophilicity or electrophilicity, depending on the context of the reaction and the nature of the interacting molecules.
For more specific information on N'-(3-chloro-2-methylphenyl)-N-ethyl-N-(pyridin-4-ylmethyl)malonamide, direct experimental studies and targeted synthesis efforts would be necessary to fully elucidate its properties and potential applications in various fields.
References
- Danielle L Jacobs, B. Chan, Abby R. O'Connor (2013). "N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination." Acta crystallographica. Section C, Crystal structure communications, 69 Pt 11, 1397-401.
- Zhang De-jun (2006). "Improvement on Synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide." Chemistry & Bioengineering.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-ethyl-N'-(pyridin-4-ylmethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-22(12-14-7-9-20-10-8-14)18(24)11-17(23)21-16-6-4-5-15(19)13(16)2/h4-10H,3,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDNEIBKKQFXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B4009871.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4009884.png)
![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4009900.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B4009907.png)
![2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4009923.png)

![4-bromo-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4009932.png)
![5-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4009947.png)

![N-[2-(2-bromo-4-methylphenoxy)ethyl]acetamide](/img/structure/B4009971.png)